5-((4-bromophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-((4-bromophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C21H19BrN4OS and its molecular weight is 455.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 3-(3,4-dihydroisoquinolin-2(1h)-ylsulfonyl)benzoic acid, have been identified as potent inhibitors of the aldo-keto reductase akr1c3 , a target of interest in both breast and prostate cancer .
Mode of Action
Based on structural similarities with known compounds, it can be inferred that the carboxylate group of the compound might occupy the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
Given its potential inhibitory action on akr1c3 , it could impact the steroid hormone biosynthesis pathway, which is known to be regulated by this enzyme.
Result of Action
If it indeed acts as an inhibitor of akr1c3 , it could potentially disrupt the normal function of this enzyme, leading to alterations in steroid hormone levels and potentially exerting anti-cancer effects in the context of breast and prostate cancer.
Biological Activity
The compound 5-((4-bromophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol represents a novel class of thiazole derivatives that have garnered interest due to their potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, and underlying mechanisms.
Synthesis of the Compound
The synthesis of thiazole derivatives typically involves the reaction of thioamide with α-halo ketones or aldehydes. The specific compound is synthesized through a multi-step process involving the formation of the thiazole ring and subsequent substitution reactions to introduce the bromophenyl and dihydroisoquinoline moieties.
Antimicrobial Activity
Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. A study evaluating various thiazole derivatives showed that compounds similar to our target compound displayed moderate to high antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the 4-bromophenyl group is believed to enhance this activity due to its electron-withdrawing nature, which may increase the compound's lipophilicity and facilitate membrane penetration .
Table 1: Antimicrobial Activity of Thiazole Derivatives
Compound | Gram-positive Activity | Gram-negative Activity | Fungal Activity |
---|---|---|---|
Compound A | Moderate (Zone of inhibition: 10 mm) | Slight (Zone: 5 mm) | None |
Compound B | High (Zone: 15 mm) | Moderate (Zone: 10 mm) | Moderate (Zone: 12 mm) |
Target Compound | To be determined | To be determined | To be determined |
Anticancer Activity
Thiazole derivatives have also shown promise in anticancer applications. In vitro studies indicate that similar compounds can induce apoptosis in various cancer cell lines. The mechanism often involves the activation of caspase pathways and inhibition of cell proliferation through cell cycle arrest . The specific interactions between the thiazole ring and cellular targets are critical for its anticancer efficacy.
Case Studies
- Case Study on Anticancer Properties : A recent study reported that a related thiazole derivative caused significant apoptosis in MCF-7 breast cancer cells. The compound induced cell cycle arrest at the G2/M phase, leading to increased levels of p53 and p21 proteins .
- Antimicrobial Evaluation : Another study focused on a series of thiazole compounds including those with bromophenyl substitutions. The results indicated that these compounds exhibited varying degrees of antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL .
The biological activity of This compound is believed to stem from its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : Thiazoles often act as enzyme inhibitors in metabolic pathways crucial for bacterial survival.
- Disruption of Cell Membrane Integrity : The lipophilic nature of brominated compounds aids in disrupting bacterial membranes.
Properties
IUPAC Name |
5-[(4-bromophenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN4OS/c1-13-23-21-26(24-13)20(27)19(28-21)18(15-6-8-17(22)9-7-15)25-11-10-14-4-2-3-5-16(14)12-25/h2-9,18,27H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGJRWOIDROVKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Br)N4CCC5=CC=CC=C5C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.